tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate

CAS No.: 1314394-67-6

Cat. No.: VC2732277

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314394-67-6 |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3 |

| Standard InChI Key | NMPMQRGYJICFPR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CO)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CO)C2=CC=CC=C2 |

Introduction

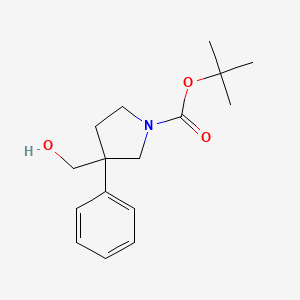

Chemical Identity and Structure

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate is a complex organic molecule characterized by its distinctive structural features. The compound contains a pyrrolidine ring with multiple functional groups attached, including a tert-butyl ester, a hydroxymethyl group, and a phenyl group. This unique arrangement of atoms contributes to its potential applications in medicinal chemistry and pharmaceutical research.

Basic Chemical Information

The compound is uniquely identified by several chemical identifiers that allow researchers to distinguish it from similar compounds. These identifiers include specific nomenclature and numeric codes used in scientific databases and chemical registries.

Table 1: Chemical Identifiers and Properties

| Parameter | Value |

|---|---|

| CAS Number | 1314394-67-6 |

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3 |

| Standard InChIKey | NMPMQRGYJICFPR-UHFFFAOYSA-N |

The compound's structure features a pyrrolidine ring with a tert-butyl carboxylate group attached to the nitrogen atom. At the 3-position of the pyrrolidine ring, there is a phenyl substituent as well as a hydroxymethyl group, creating a quaternary carbon center.

Structural Characteristics

The molecular structure of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate can be described as having four main components:

-

A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

-

A tert-butyl carboxylate group (Boc group) attached to the nitrogen

-

A phenyl ring attached to the 3-position of the pyrrolidine

-

A hydroxymethyl group also attached to the 3-position of the pyrrolidine

This arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions. The presence of the hydroxymethyl group provides a potential site for hydrogen bonding and further chemical modifications, while the phenyl group contributes to the compound's lipophilicity and potential for π-π interactions with aromatic residues in biological targets.

Synthesis Methods

The synthesis of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate typically involves multi-step organic reactions utilizing various reagents and reaction conditions. Understanding these synthetic routes is crucial for researchers seeking to prepare this compound for further studies or applications.

Common Synthetic Approaches

A typical synthetic approach for tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and an appropriate catalyst.

The synthesis generally progresses through several key steps:

-

Preparation of the appropriately substituted pyrrolidine scaffold

-

Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group

-

Introduction of the phenyl group at the 3-position through appropriate coupling reactions

-

Addition of the hydroxymethyl group through hydroxymethylation

-

Purification and isolation of the final product

Each step requires specific reaction conditions, including careful control of temperature, solvent selection, and reaction time to optimize yield and minimize side reactions. The selection of catalysts and reagents also plays a crucial role in determining the efficiency and selectivity of these transformations.

Optimization Strategies

To improve the yield and purity of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate synthesis, researchers employ various optimization strategies. These may include adjusting reaction parameters, exploring alternative reagents, and implementing more efficient purification techniques. Careful monitoring of reaction progress using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy helps researchers identify and address potential issues during synthesis.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate significantly influence its behavior in various applications and biological systems. Understanding these properties is essential for predicting its reactivity, stability, and potential interactions with biological targets.

Chemical Reactivity

The chemical reactivity of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate is dictated by its functional groups. Key reactive sites include:

-

The hydroxymethyl group, which can participate in esterification, oxidation, and nucleophilic substitution reactions

-

The tert-butyl carbamate (Boc) group, which can be cleaved under acidic conditions to reveal the free amine

-

The pyrrolidine nitrogen, which becomes available for further functionalization after Boc deprotection

-

The phenyl ring, which can undergo electrophilic aromatic substitution reactions

These reactive sites make the compound versatile for chemical modifications, allowing researchers to create derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Future Research Directions

The study of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate and related compounds offers numerous opportunities for further investigation across multiple scientific disciplines. Exploring these research directions could lead to valuable discoveries and applications.

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic routes for preparing tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate and its derivatives. This might include:

-

Exploring catalytic methods to improve reaction efficiency and selectivity

-

Investigating green chemistry approaches to reduce environmental impact

-

Developing one-pot multi-step syntheses to streamline production

-

Exploring flow chemistry techniques for continuous manufacturing

These advancements in synthetic methodology could make the compound more accessible for research and potential commercial applications.

Biological Evaluation

Comprehensive biological evaluation of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate and its derivatives represents another promising research direction. Such studies might include:

-

Screening against various biological targets to identify potential therapeutic applications

-

Evaluating pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion profiles

-

Conducting structure-activity relationship studies to optimize biological activity

-

Investigating potential applications in specific disease areas, such as neurodegenerative disorders, cancer, or infectious diseases

These biological investigations could reveal new applications and guide the development of improved therapeutic agents based on the pyrrolidine scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume